Benzo[d]isothiazol-4-amine
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Overview
Description
Benzo[d]isothiazol-4-amine is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the isothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The unique arrangement of atoms in this compound makes it a valuable scaffold for the development of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]isothiazol-4-amine can be achieved through several methods. One common approach involves the cyclization of o-aminothiophenol with chloroacetonitrile under basic conditions. Another method includes the reaction of 2-aminobenzenethiol with chloroacetonitrile in the presence of a base, followed by cyclization to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Benzo[d]isothiazol-4-amine undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Oxidation: Selectfluor in aqueous media is commonly used for oxidation reactions.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Condensation: Aldehydes or ketones in the presence of an acid catalyst.
Major Products Formed
Oxidation: Benzo[d]isothiazol-3(2H)-one-1-oxides.
Substitution: Various substituted benzo[d]isothiazoles.
Condensation: Schiff bases and related derivatives.
Scientific Research Applications
Benzo[d]isothiazol-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Mechanism of Action
The mechanism of action of Benzo[d]isothiazol-4-amine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. The sulfur atom in the compound can form chalcogen bonds, which play a crucial role in its biological activity . These interactions can lead to the modulation of various biochemical pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Benzo[d]isothiazol-4-amine can be compared with other similar compounds such as:
Isothiazole: A simpler structure with similar biological activities.
Benz[c]isothiazole: Another isomer with distinct properties and applications.
Uniqueness
This compound stands out due to its unique combination of nitrogen and sulfur atoms, which confer specific reactivity and biological activity. Its ability to form stable chalcogen bonds and participate in diverse chemical reactions makes it a valuable compound in various fields of research and industry.
Biological Activity
Benzo[d]isothiazol-4-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a unique combination of nitrogen and sulfur atoms, which contributes to its reactivity and biological activity. The presence of the isothiazole ring allows for specific interactions with biological targets, enhancing its potential as a therapeutic agent.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound can inhibit certain enzymes by binding to their active sites. The sulfur atom in the structure facilitates the formation of chalcogen bonds, which are crucial for its biological interactions .
- Receptor Modulation : It acts as a positive allosteric modulator for certain receptors, including metabotropic glutamate receptor 4 (mGlu4), indicating potential applications in neurological disorders such as Parkinson's disease .
Biological Activities
The compound exhibits a range of biological activities, including:
- Antitumor Activity : Various derivatives of this compound have shown significant antitumor effects against multiple cancer cell lines. For instance, a study reported that certain derivatives inhibited the proliferation of A431 (human epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer) cells by promoting apoptosis and cell cycle arrest .
- Anti-inflammatory Effects : Compounds derived from this compound have demonstrated the ability to reduce inflammatory cytokines such as IL-6 and TNF-α, suggesting their utility in treating inflammatory diseases .
- Antiviral Properties : Some studies have indicated that derivatives possess antiretroviral activity, making them candidates for further investigation in viral infections .
Data Table: Summary of Biological Activities
Case Study 1: Antitumor Activity
A series of benzo[d]isothiazole derivatives were synthesized and evaluated for their anticancer properties. One notable compound showed an IC50 value of 0.94 µM against breast cancer cells, demonstrating potent activity compared to standard treatments. Structure-activity relationship (SAR) studies indicated that specific substitutions on the benzene ring significantly enhanced antitumor efficacy .
Case Study 2: Anti-inflammatory Properties
In a recent study focusing on compound B7 (a derivative of this compound), researchers found that it significantly inhibited cell migration and reduced inflammatory cytokine production in vitro. The mechanism was linked to the inhibition of AKT and ERK signaling pathways, which are crucial in cancer progression and inflammation .
Properties
IUPAC Name |
1,2-benzothiazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c8-6-2-1-3-7-5(6)4-9-10-7/h1-4H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNZYGDNGYRCEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NSC2=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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